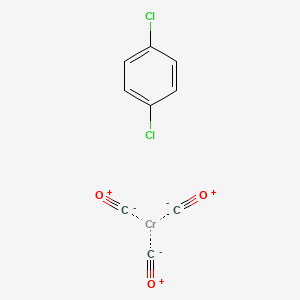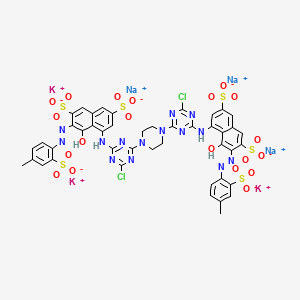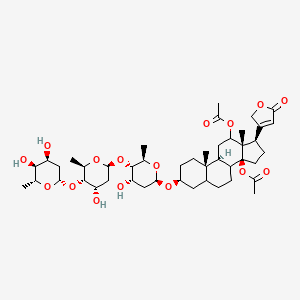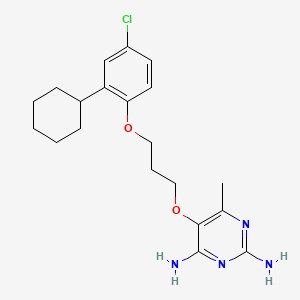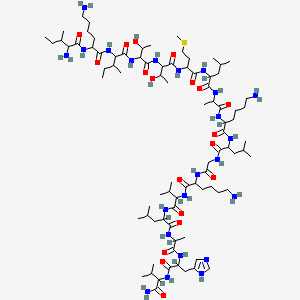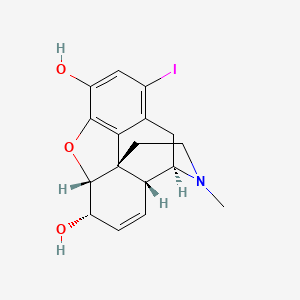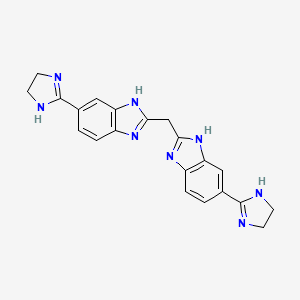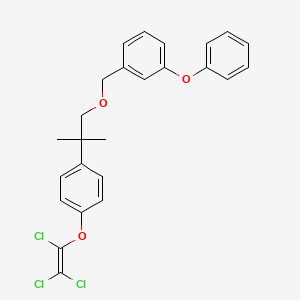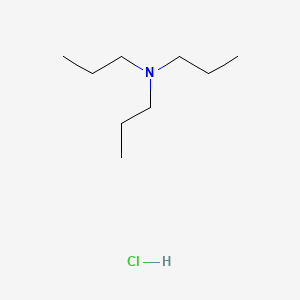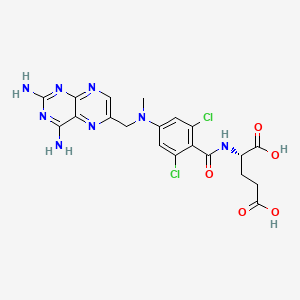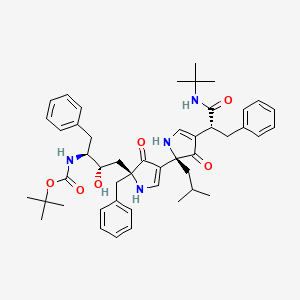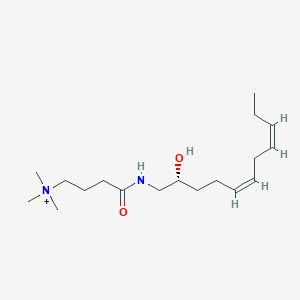
Complanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Complanine is a quaternary ammonium compound isolated from the marine fireworm Eurythoe complanata. It is known for its inflammatory effects upon contact with skin or mucous membranes . The compound was first identified in 2008 and has since been studied for its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The enantioselective total synthesis of ®-(-)-complanine involves a sequence of nine linear steps, beginning with ®-malic acid . The synthesis utilizes an asymmetric organocatalytic O-nitrosoaldol reaction as the source of chirality, followed by amination of the aldehyde functional group . This method provides a versatile and efficient route to the natural product.
Industrial Production Methods: Currently, there is limited information on the industrial production methods of complanine. Most of the synthesis is conducted in research laboratories for scientific studies.
Analyse Des Réactions Chimiques
Types of Reactions: Complanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like lead acetate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of pyridinone derivatives .
Applications De Recherche Scientifique
Complanine has a wide range of scientific research applications:
Industry: While industrial applications are still under exploration, this compound’s unique properties make it a candidate for various biotechnological applications.
Mécanisme D'action
Complanine exerts its effects by activating protein kinase C (PKC) in the presence of calcium ions and TPA (12-O-tetradecanoylphorbol 13-acetate) . PKC plays a crucial role in inflammation by controlling signal transduction cascades. This compound’s biological activity is understood in terms of its ability to bind to PKC at the same site as phosphatidylserine, a co-activation factor with calcium ions and TPA .
Comparaison Avec Des Composés Similaires
Complanadine A: Another compound isolated from marine sources, known for its complex structure and biological activities.
Uniqueness of this compound: this compound is unique due to its novel trimethylammonium cationic group and homoconjugated all-Z-diene moiety . Its ability to induce inflammation by activating PKC sets it apart from other similar compounds .
Propriétés
Numéro CAS |
1042688-43-6 |
|---|---|
Formule moléculaire |
C18H35N2O2+ |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
[4-[[(2R,5Z,8Z)-2-hydroxyundeca-5,8-dienyl]amino]-4-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C18H34N2O2/c1-5-6-7-8-9-10-11-13-17(21)16-19-18(22)14-12-15-20(2,3)4/h6-7,9-10,17,21H,5,8,11-16H2,1-4H3/p+1/b7-6-,10-9-/t17-/m1/s1 |
Clé InChI |
QYFDYRHORFAECH-SVCKQPKZSA-O |
SMILES isomérique |
CC/C=C\C/C=C\CC[C@H](CNC(=O)CCC[N+](C)(C)C)O |
SMILES canonique |
CCC=CCC=CCCC(CNC(=O)CCC[N+](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


